6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol
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Overview
Description
6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Triazole Ring: This involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.
Attachment of the Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol derivative.
Final Functionalization: The ethoxypropyl and methoxyphenyl groups are introduced through alkylation and etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the triazole moiety, potentially leading to partially or fully reduced derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline or triazole derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s triazole and quinoline moieties are crucial for binding to these targets, leading to inhibition or modulation of their activity. The sulfanyl group may also play a role in redox reactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol: shares similarities with other quinoline and triazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H27ClN4O3S |
---|---|
Molecular Weight |
547.1 g/mol |
IUPAC Name |
6-chloro-3-[[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C29H27ClN4O3S/c1-3-37-17-7-16-34-27(20-10-13-22(36-2)14-11-20)32-33-29(34)38-26-25(19-8-5-4-6-9-19)23-18-21(30)12-15-24(23)31-28(26)35/h4-6,8-15,18H,3,7,16-17H2,1-2H3,(H,31,35) |
InChI Key |
VSCPFDSVDFEKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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